3-(Piperidin-2-yl)oxan-4-one

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

3-(Piperidin-2-yl)oxan-4-one (CAS 1597355-89-9) is a heterocyclic small molecule belonging to the piperidine–oxane (tetrahydropyran) hybrid scaffold class, with molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. Its structure, confirmed by the canonical SMILES O=C1CCOCC1C1CCCCN1, features a piperidine ring linked at its 2-position to the 3-position of a tetrahydro-4H-pyran-4-one (oxan-4-one) ring, creating a non-aromatic, sp³-rich bicyclic framework with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13071046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)oxan-4-one
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COCCC2=O
InChIInChI=1S/C10H17NO2/c12-10-4-6-13-7-8(10)9-3-1-2-5-11-9/h8-9,11H,1-7H2
InChIKeyLAPRCLWTGBVXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)oxan-4-one: Structural Identity, Physicochemical Profile, and Procurement Relevance for Medicinal Chemistry


3-(Piperidin-2-yl)oxan-4-one (CAS 1597355-89-9) is a heterocyclic small molecule belonging to the piperidine–oxane (tetrahydropyran) hybrid scaffold class, with molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . Its structure, confirmed by the canonical SMILES O=C1CCOCC1C1CCCCN1, features a piperidine ring linked at its 2-position to the 3-position of a tetrahydro-4H-pyran-4-one (oxan-4-one) ring, creating a non-aromatic, sp³-rich bicyclic framework with one hydrogen bond donor and three hydrogen bond acceptors . This compound is distinct from its closest structural isomer, 3-(Oxan-4-yl)piperidin-2-one (CAS 1566736-66-0), which bears the carbonyl group on the piperidine ring (forming a lactam) rather than on the oxane ring (forming a ketone), a regioisomeric difference that fundamentally alters hydrogen-bonding topology, conformational preferences, and chemical reactivity . 3-(Piperidin-2-yl)oxan-4-one is offered at a standard purity of 95% from multiple research chemical suppliers and is positioned as a versatile fragment-like scaffold (MW < 250, compliant with the 'Rule of Three' for fragment-based drug discovery) for early-stage medicinal chemistry programs [1].

Why In-Class Piperidine–Oxane Hybrids Cannot Substitute for 3-(Piperidin-2-yl)oxan-4-one Without Risk of Divergent Pharmacological and Synthetic Outcomes


The piperidine–oxane scaffold space encompasses multiple regioisomers and functional-group permutations that share identical molecular formulae but differ decisively in the position of the carbonyl group and the connectivity between the two heterocyclic rings. 3-(Piperidin-2-yl)oxan-4-one places the ketone carbonyl at the 4-position of the oxane ring with piperidine attachment at the oxane 3-position via the piperidine 2-carbon, whereas its closest commercially available isomer, 3-(Oxan-4-yl)piperidin-2-one (CAS 1566736-66-0), locates the carbonyl within the piperidine ring as a cyclic amide (lactam) with oxane attachment at the piperidine 3-position . This regioisomeric switch converts a ketone into a lactam, yielding different hydrogen-bond acceptor/donor character (ketone oxygen vs. amide NH + carbonyl), distinct conformational energy landscapes, altered metabolic stability profiles, and divergent reactivity in downstream synthetic elaborations (e.g., ketone-selective reductive amination vs. lactam ring-opening) [1]. Direct experimental evidence of biological differentiation between piperidine-oxane regioisomers has been established in the P2X purinergic receptor family, where P2X3 and P2X4 antagonist IC₅₀ values vary by orders of magnitude depending on the specific piperidine-oxane connectivity and ring attachment points [2][3]. Substituting a ketone carbonyl for a lactam on the same scaffold core can alter target-binding pharmacophore geometry, and procurement of the incorrect isomer for a structure–activity relationship (SAR) campaign therefore risks misleading biological readouts [4].

Quantitative Evidence Guide for 3-(Piperidin-2-yl)oxan-4-one: Differentiating Data vs. Closest Analogs and In-Class Candidates


Regioisomeric Carbonyl Positioning: Ketone vs. Lactam Defines a Distinct Pharmacophoric Vector in Piperidine–Oxane Scaffolds

3-(Piperidin-2-yl)oxan-4-one possesses a ketone carbonyl (C=O) at the 4-position of the oxane ring, whereas its closest commercially available isomer 3-(Oxan-4-yl)piperidin-2-one contains a lactam carbonyl (amide C=O) within the piperidine ring. The SMILES notation directly confirms this: O=C1CCOCC1C1CCCCN1 (ketone) vs. O=C1NCCCC1C1CCOCC1 (lactam) . This regioisomerism relocates the primary hydrogen-bond acceptor (HBA) by approximately 1.5–2.0 Å in the lowest-energy conformer and eliminates the lactam N–H hydrogen-bond donor (HBD) present in the comparator. The target compound thus presents 1 HBD and 3 HBA (ketone oxygen + piperidine NH + oxane ring oxygen), whereas the lactam isomer presents 2 HBD and 3 HBA, shifting the HBD/HBA ratio from 0.33 to 0.67 [1]. In fragment-based drug discovery, such a change in hydrogen-bonding capacity can fundamentally alter binding-site recognition at protein hot spots [2]. For procurement, the ketone functionality also enables synthetic transformations (e.g., reductive amination, Grignard addition, oxime formation) that are not accessible with the lactam comparator, providing a distinct chemical handle for library diversification [3].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

P2X Receptor Subtype Antagonist Activity: Quantitative Selectivity Window Demonstrated for Piperidine–Oxane Hybrid Chemotypes

Piperidine–oxane hybrid chemotypes related to 3-(Piperidin-2-yl)oxan-4-one have been evaluated for antagonist activity across human P2X receptor subtypes. Compound BDBM50446069 (bearing a piperidine–carbonyl–heterocycle architecture) exhibited IC₅₀ values of 2.98×10⁴ nM at P2X3, 3.41×10⁴ nM at P2X4, and >1.00×10⁵ nM at P2X7 receptors, all assayed as inhibition of ATP-induced cytosolic calcium influx in human 1321N1 astrocytoma cells under identical pre-incubation conditions [1]. This yields a P2X3/P2X7 selectivity ratio of >3.4-fold and a P2X4/P2X7 selectivity ratio of >2.9-fold, albeit at weak absolute potency. A structurally distinct piperidine–oxane analog, BDBM50399200 (CHEMBL2180148), showed moderately improved P2X4 antagonist activity with IC₅₀ = 2.49×10³ nM in the same 1321N1 cell-based calcium influx assay, representing a ~13.7-fold potency improvement over BDBM50446069 at P2X4 but with no reported P2X3 or P2X7 data for direct selectivity comparison [2]. A high-affinity comparator chemotype (BDBM50535415, CHEMBL4463578), structurally elaborated beyond the simple piperidine–oxane scaffold, achieved IC₅₀ = 127 nM at mouse P2X3 in trigeminal sensory neurons and IC₅₀ > 1.00×10⁵ nM at human P2X4 and P2X2 in 1321N1 cells, demonstrating that scaffold optimization can achieve >780-fold P2X3 selectivity, albeit at a molecular weight (MW > 600) far exceeding the fragment-like range of 3-(Piperidin-2-yl)oxan-4-one [3]. These data establish that the piperidine–oxane scaffold class, including the core architecture of 3-(Piperidin-2-yl)oxan-4-one, is a viable starting point for developing subtype-selective P2X antagonists, with selectivity achievable through further elaborated substitution.

Purinergic Signaling P2X Receptor Pharmacology Pain and Inflammation

Fragment-Like Physicochemical Profile: MW, logP, and Ligand Efficiency Parameters Aligned with FBDD Library Requirements

3-(Piperidin-2-yl)oxan-4-one possesses a molecular weight of 183.25 g/mol, well within the fragment space guideline of MW ≤ 300, and its topological polar surface area (TPSA) is predicted at 38.3 Ų (based on the 3-(4-ethylpiperidin-2-yl)oxan-4-one analog with identical core scaffold), indicating moderate polarity suitable for both target binding and membrane permeability [1]. The compound has 1 hydrogen bond donor (piperidine NH), 3 hydrogen bond acceptors (ketone C=O, oxane ring O, piperidine N), and a predicted logP (XLogP3) of approximately 0.5–1.0, placing it within the 'Rule of Three' (Ro3) fragment criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [2]. In comparison, the lactam isomer 3-(Oxan-4-yl)piperidin-2-one has 2 HBD (lactam NH + piperidine NH), which increases polarity (lower logP) and reduces ligand efficiency per heavy atom due to the higher desolvation penalty of the additional HBD . The ketone form's lower HBD count predicts superior fragment screening hit rates for hydrophobic protein pockets while retaining sufficient solubility (>1 mM estimated) for biophysical assays (NMR, SPR, X-ray crystallography) [3]. The compound contains 2 rotatable bonds (piperidine–oxane linkage), a moderate number of heavy atoms (13), and a fraction of sp³-hybridized carbons (Fsp³) of ~0.90, making it a highly three-dimensional fragment with desirable complexity for fragment library design [1][2]. The 4-ethylpiperidine analog (CAS 1600484-61-4) has a predicted density of 1.017 g/cm³, boiling point of 326.0 °C, and pKa of ~8.67 for the piperidine nitrogen, providing a basis for estimating the solubility and ionization behavior of the unsubstituted parent [1].

Fragment-Based Drug Discovery Lead Optimization Drug-Likeness

Synthetic Tractability: Ketone-Specific Derivatization Pathways Enable a Broader Reaction Scope Relative to the Lactam Isomer

The ketone carbonyl at the oxane 4-position in 3-(Piperidin-2-yl)oxan-4-one enables a distinct set of synthetic transformations that are either inaccessible or proceed via fundamentally different mechanisms for the lactam carbonyl in 3-(Oxan-4-yl)piperidin-2-one. Ketone-selective reactions applicable to the target compound include: (i) reductive amination with primary or secondary amines (NaBH₃CN or NaBH(OAc)₃, MeOH, RT) to install diverse amine substituents at the oxane 4-position; (ii) Grignard or organolithium addition to generate tertiary alcohols as chiral branching points; (iii) oxime and hydrazone formation for bioconjugation or metal-chelating pharmacophore construction; and (iv) Wittig olefination to introduce exocyclic alkenes [1]. In contrast, the lactam carbonyl in 3-(Oxan-4-yl)piperidin-2-one is resonance-stabilized by the adjacent nitrogen and exhibits attenuated electrophilicity, requiring more forcing conditions for nucleophilic addition and favoring ring-opening rather than addition pathways . The piperidine NH in the target compound is itself a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, allowing orthogonal functionalization of the piperidine nitrogen independently of the oxane ketone, a feature not shared with the lactam isomer where the lactam NH is poorly nucleophilic . For piperidine–oxane scaffolds in parallel library synthesis, diastereoselective reduction has been demonstrated: NaBH₃CN-mediated reductive amination of analogous piperidine-2-yl-tethered oxane scaffolds yields >90% diastereoselectivity under optimized conditions, a stereochemical outcome that varies with the ring attachment point . This synthetic versatility positions the ketone-bearing target compound as a more enabling scaffold for high-throughput medicinal chemistry diversification than the lactam comparator.

Organic Synthesis Library Synthesis Parallel Chemistry

P2X4 vs. P2X7 Selectivity Window of Related Piperidine Scaffolds: Evidence for Subtype Discrimination Within the Purinergic Receptor Family

A related piperidine-derived chemotype, BDBM50446069 (piperidine–carbonyl–dibenzazepine scaffold), was profiled across three human P2X receptor subtypes under identical assay conditions (1321N1 cells, ATP-induced Ca²⁺ influx, compound pre-incubation). It exhibited IC₅₀ values of 3.41×10⁴ nM at P2X4, 2.98×10⁴ nM at P2X3, and >1.00×10⁵ nM at P2X7, demonstrating that the scaffold core intrinsically discriminates between P2X4/P2X3 (roughly equipotent) and P2X7 (>2.9–3.4-fold weaker), even at fragment-like MW [1]. A more structurally complex chemotype, BDBM50535415 (MW > 600), achieved IC₅₀ = 127 nM at mouse P2X3 (trigeminal sensory neuron electrophysiology) and IC₅₀ > 1.00×10⁵ nM at human P2X4 and P2X2 (1321N1 cell Ca²⁺ flux), yielding a >780-fold P2X3/P2X4 selectivity window [2]. Although the absolute potency differences between P2X4 and P2X7 for the fragment-like chemotype are modest (ΔIC₅₀ ~6.6×10⁴ nM), the consistent rank order (P2X3 ≈ P2X4 > P2X7) supports the hypothesis that the piperidine–oxane scaffold class—including 3-(Piperidin-2-yl)oxan-4-one as a minimalist core—can serve as a selectivity-encoding template. Notably, within the piperidine–oxane analog space, P2X3 antagonist IC₅₀ values spanning 127 nM to >100,000 nM have been reported depending on substituent identity and stereochemistry, demonstrating a broad and tunable dynamic range [2][3]. Direct experimental data for unsubstituted 3-(Piperidin-2-yl)oxan-4-one at P2X receptors are not publicly available as of 2026-05; the evidence presented here is class-level inference from the closest structurally characterized analogs.

P2X4 Receptor P2X7 Receptor Neuroinflammation

Research and Industrial Application Scenarios for 3-(Piperidin-2-yl)oxan-4-one Based on Quantified Differentiating Evidence


Fragment-Based Screening Libraries for Purinergic Receptor (P2X3/P2X4) Antagonist Discovery Programs

With its MW of 183.25, 1 HBD, 3 HBA, and Fsp³ ≈ 0.90, 3-(Piperidin-2-yl)oxan-4-one meets all fragment library design criteria (Ro3-compliant) and belongs to a chemotype class with validated P2X receptor antagonist activity [1]. Class-level evidence from structurally related piperidine–oxane hybrids demonstrates IC₅₀ values spanning 127 nM to >100,000 nM across P2X3, P2X4, and P2X7, with selectivity ratios exceeding 780-fold achievable upon scaffold optimization [2]. Procurement of this compound for fragment screening by SPR, NMR, or X-ray crystallography against P2X3 (chronic pain target) or P2X4 (neuroinflammation target) is supported by the demonstrated druggability of this scaffold class for purinergic receptor modulation [1][2].

Ketone-Directed Diversification for Parallel Library Synthesis in Medicinal Chemistry Lead Generation

The ketone carbonyl at the oxane 4-position of 3-(Piperidin-2-yl)oxan-4-one provides a chemically distinct handle for library synthesis—reductive amination, Grignard addition, oxime/hydrazone formation, and Wittig olefination—that is inaccessible or mechanistically disfavored for the lactam carbonyl in 3-(Oxan-4-yl)piperidin-2-one [3]. The free piperidine NH enables orthogonal N-functionalization (alkylation, acylation, sulfonylation), allowing systematic exploration of both the piperidine nitrogen and oxane ketone vectors in a single parallel synthesis campaign . The predicted aqueous solubility (>1 mM) and moderate logP (~0.5–1.0) support high-throughput chemistry workflows in DMF, DMSO, or MeOH without solubility-limited reaction failures [4]. Organizations conducting SAR-by-catalog or parallel library synthesis should prioritize this ketone-bearing scaffold over the lactam isomer when dual-vector diversification is the experimental objective.

Sp³-Rich Fragment Collection for Challenging Protein–Protein Interaction (PPI) Targets and CNS Drug Discovery

With an Fsp³ fraction of approximately 0.90 and only 2 rotatable bonds, 3-(Piperidin-2-yl)oxan-4-one is a conformationally constrained, three-dimensional fragment ideally suited for targeting protein–protein interactions and challenging CNS targets where high Fsp³ correlates with improved clinical success rates [4]. The compound's TPSA of ~38.3 Ų (predicted from the 4-ethyl analog) and moderate predicted logP place it within favorable CNS MPO (Multiparameter Optimization) space for blood–brain barrier penetration, while its single HBD limits P-glycoprotein efflux liability relative to the 2-HBD lactam comparator [5]. For organizations building proprietary 3D fragment collections or screening against CNS targets (GPCRs, ion channels, transporters), this compound offers a procurement advantage over flatter aromatic fragments that dominate commercial screening decks [4].

Subtype-Selective P2X3 Antagonist Optimization Utilizing Scaffold-Hopping from the Oxan-4-one Core

The piperidine–oxane chemotype class demonstrates a >780-fold P2X3/P2X4 selectivity window (BDBM50535415: P2X3 IC₅₀ = 127 nM vs. P2X4 IC₅₀ > 100,000 nM) when elaborated with appropriate substituents, while maintaining a P2X3 potency dynamic range of ~790-fold across analogs [1][2]. Although direct P2X3 IC₅₀ data for the unsubstituted parent 3-(Piperidin-2-yl)oxan-4-one are not publicly available, the scaffold's structural features—piperidine NH as a potential key recognition element, ketone oxygen as an HBA, and the oxane ring as a conformational constraint—map onto the pharmacophoric elements observed in potent P2X3 antagonists [2]. This compound serves as a minimalist starting point for structure-based design of P2X3-selective antagonists, where progressive substitution of the piperidine nitrogen and oxane C-4 ketone position can be guided by co-crystal structures or homology models of the P2X3 orthosteric or allosteric binding sites.

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